molecular formula C11H10BrF3 B6182688 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene CAS No. 2694735-06-1

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene

Cat. No.: B6182688
CAS No.: 2694735-06-1
M. Wt: 279.10 g/mol
InChI Key: WKLDIOZKVSRVKS-UHFFFAOYSA-N
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Description

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene is a synthetic organic compound with the molecular formula C11H10BrF3. It belongs to the class of bromobenzene derivatives and is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzene ring. This compound is used in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene can be synthesized using several methods. One common method involves the reaction of 1-cyclobutyl-1-trifluoromethylcyclohexene with N-bromosuccinimide (NBS) in the presence of benzene as a solvent. This reaction yields this compound as the product. The reaction conditions typically include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, palladium catalysts for coupling reactions, and various oxidizing and reducing agents for oxidation and reduction reactions. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a new aromatic compound with a carbon-carbon bond formed between the benzene ring and another aromatic or aliphatic group .

Scientific Research Applications

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of new biochemical probes and tools for studying biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential anticancer and antiviral agents.

    Industry: The compound is used in the production of agrochemicals, such as insecticides and herbicides.

Mechanism of Action

The mechanism of action of 1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene involves its interaction with specific molecular targets and pathways. In coupling reactions, the compound undergoes oxidative addition with palladium catalysts, forming a palladium-carbon bond. This is followed by transmetalation and reductive elimination steps, resulting in the formation of new carbon-carbon bonds . The trifluoromethyl group can enhance the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-bromo-4-(trifluoromethyl)benzene: This compound is similar in structure but lacks the cyclobutyl ring, making it less sterically hindered and potentially more reactive in certain reactions.

    4-bromobenzotrifluoride: Another similar compound, which also lacks the cyclobutyl ring and has different physical and chemical properties.

Uniqueness

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene is unique due to the presence of both the trifluoromethyl group and the cyclobutyl ring. This combination imparts distinct steric and electronic properties, making it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

2694735-06-1

Molecular Formula

C11H10BrF3

Molecular Weight

279.10 g/mol

IUPAC Name

1-bromo-4-[1-(trifluoromethyl)cyclobutyl]benzene

InChI

InChI=1S/C11H10BrF3/c12-9-4-2-8(3-5-9)10(6-1-7-10)11(13,14)15/h2-5H,1,6-7H2

InChI Key

WKLDIOZKVSRVKS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)Br)C(F)(F)F

Purity

95

Origin of Product

United States

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